9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
Description
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (CAS: 2291-59-0) is a bicyclic organic compound with a molecular formula of C₁₅H₁₉NO and a molecular weight of 229.32 g/mol . It features a rigid bicyclo[3.3.1]nonane skeleton with a benzyl group attached to the nitrogen atom and a ketone at the 3-position. This compound serves as a key intermediate in synthesizing bioactive molecules, including granisetron derivatives (anti-emetic agents) . Its synthesis involves the reaction of benzylamine with glutaraldehyde and 3-oxopentanedioic acid under Mannich reaction conditions, followed by purification .
Properties
IUPAC Name |
9-benzyl-9-azabicyclo[3.3.1]nonan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-15-9-13-7-4-8-14(10-15)16(13)11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEFCNSLJKPSEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC(C1)N2CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2291-58-9 | |
| Record name | 9-BENZYL-9-AZABICYCLO(3.3.1)NONAN-3-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Monocarbonyl Curcumin Analogs
Several monocarbonyl curcumin analogs based on the pseudopelletierine scaffold (Table 1) exhibit structural similarities but differ in substituents on the benzylidene groups. These analogs, such as compounds 5–9 (), are synthesized via Claisen-Schmidt condensation and display variations in melting points, polarity (RF values), and spectroscopic properties due to electronic effects of substituents like bromine, trifluoromethyl, nitro, and methoxy groups .
| Compound (ID) | Substituent(s) | Melting Point (°C) | RF Value |
|---|---|---|---|
| 5 (4-bromobenzylidene) | 4-Br | 210.0–211.0 | 0.70 |
| 6 (4-CF₃) | 4-CF₃ | 199.0–200.0 | 0.50 |
| 7 (4-NO₂) | 4-NO₂ | 173.0–174.0 | 0.67 |
| 8 (4-OCH₃) | 4-OCH₃ | 194.0–195.0 | 0.41 |
| 9 (3-OCH₃) | 3-OCH₃ | 164.0–165.0 | 0.43 |
- Key Differences: Electron-withdrawing groups (e.g., NO₂, CF₃) reduce melting points compared to electron-donating groups (OCH₃) due to weaker intermolecular forces. The 3-OCH₃ isomer (Compound 9) has a notably lower melting point than its 4-OCH₃ counterpart (Compound 8), highlighting steric and electronic influences on crystallinity .
3,7-Diazabicyclo[3.3.1]nonan-9-one Derivatives
3,7-Diazabicyclo[3.3.1]nonan-9-one derivatives () feature two nitrogen atoms in the bicyclic framework, unlike the single nitrogen in the target compound. The additional nitrogen atom increases hydrogen-bonding capacity and alters pharmacokinetic properties .
9-Thiabicyclo[3.3.1]nonan-3-one
Replacing the nitrogen in the target compound with sulfur yields 9-thiabicyclo[3.3.1]nonan-3-one (). The sulfur atom introduces greater lipophilicity and alters electronic distribution, though the core conformation remains similar to nitrogen and carbocyclic analogs. This compound is used to synthesize 9-thianoradamantane, demonstrating the versatility of heteroatom substitutions in scaffold design .
9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one
In this analog (), the benzyl group is replaced with a phenyl group , eliminating the methylene linker. This modification reduces conformational flexibility and may impact receptor binding in bioactive derivatives. The compound is synthesized via Mannich reaction and undergoes spontaneous resolution, indicating chiral properties absent in the benzyl-substituted parent compound .
Hydrochloride Salt Form
The hydrochloride salt of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (CAS: 2291-59-0; molecular weight: 265.78 g/mol) exhibits improved aqueous solubility and stability compared to the free base, making it preferable for pharmaceutical formulations. Safety data indicate hazards such as skin irritation (H315) and respiratory sensitization (H335) .
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